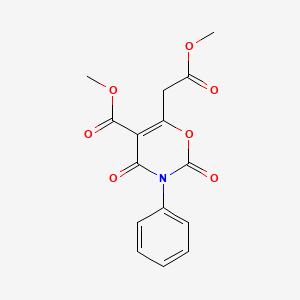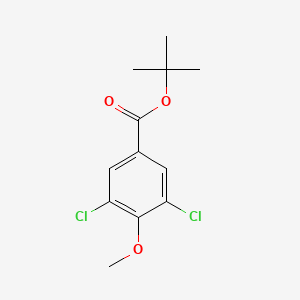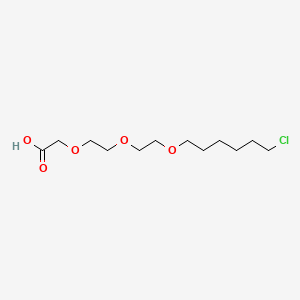
4,5-Bis((diphenylmethylene)amino)phthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis((diphenylmethylene)amino)phthalonitrile is a complex organic compound with the molecular formula C34H22N4 It is known for its unique structure, which includes two diphenylmethyleneamino groups attached to a phthalonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis((diphenylmethylene)amino)phthalonitrile typically involves the reaction of 4,5-diaminophthalonitrile with benzophenone. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process generally involves:
Reactants: 4,5-diaminophthalonitrile and benzophenone.
Solvent: A suitable solvent such as ethanol or methanol.
Catalyst: A catalyst like p-toluenesulfonic acid may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C.
Time: The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis((diphenylmethylene)amino)phthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinones, while reduction could yield amines or other reduced derivatives.
Applications De Recherche Scientifique
4,5-Bis((diphenylmethylene)amino)phthalonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 4,5-Bis((diphenylmethylene)amino)phthalonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Bis((dimethylamino)phenyl)phthalonitrile
- 4,5-Bis((diphenylmethylene)amino)benzene
Uniqueness
4,5-Bis((diphenylmethylene)amino)phthalonitrile stands out due to its specific structural features, which confer unique reactivity and binding properties
Propriétés
Formule moléculaire |
C34H22N4 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
4,5-bis(benzhydrylideneamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C34H22N4/c35-23-29-21-31(37-33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)32(22-30(29)24-36)38-34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22H |
Clé InChI |
XBUJJLIIKFUJJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=C(C=C(C(=C2)C#N)C#N)N=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


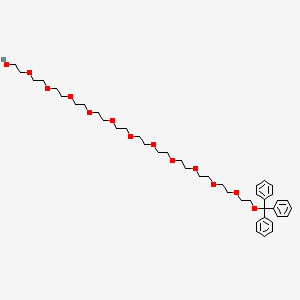
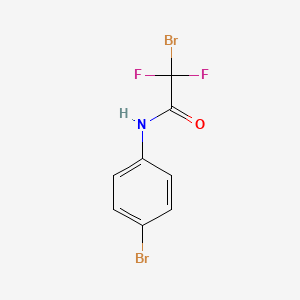
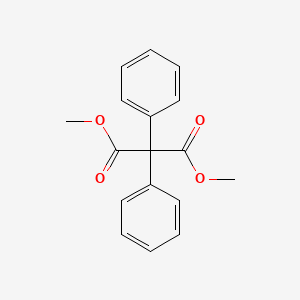
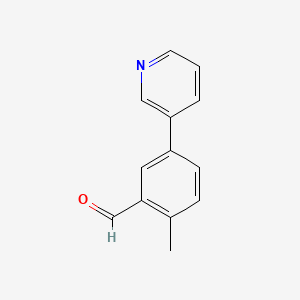
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
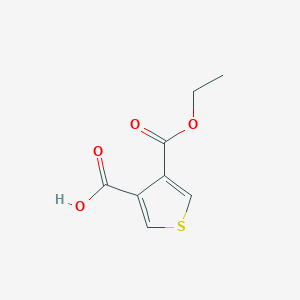

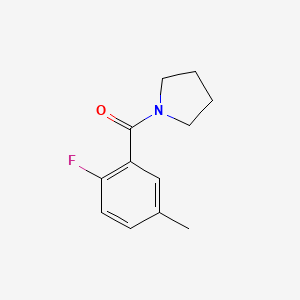

![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
